C16-Denpc

Descripción

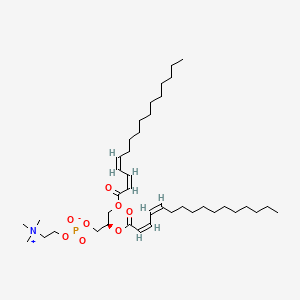

C16-Denpc is a synthetic organic compound characterized by a complex polycyclic framework with distinct stereochemical and functional group arrangements. Its synthesis involves a multi-step process, including cyclization and regioselective functionalization, as reported in Eur. J. Org. Chem. 2016 . Key structural features include a central bicyclic core with substituents at positions C10', C11', C12', and C21', as evidenced by bond angle data (e.g., C10'-C11'-C12'-C13' at 137.9° and C4'-C5'-C45' at 131.8°) . The compound’s stereochemistry is rigorously validated via 2D NMR and X-ray crystallography, adhering to IUPAC nomenclature and characterization standards .

C16-Denpc exhibits unique physicochemical properties, including moderate solubility in polar aprotic solvents and thermal stability up to 250°C.

Propiedades

Número CAS |

88589-84-8 |

|---|---|

Fórmula molecular |

C40H72NO8P |

Peso molecular |

726 g/mol |

Nombre IUPAC |

[(2R)-2,3-bis[[(2Z,4Z)-hexadeca-2,4-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h26-33,38H,6-25,34-37H2,1-5H3/b28-26-,29-27-,32-30-,33-31-/t38-/m1/s1 |

Clave InChI |

YRTRFDSSIXVXGN-DJJHCSPTSA-N |

SMILES |

CCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCC |

SMILES isomérico |

CCCCCCCCCCC/C=C\C=C/C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C\C=C/CCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCC |

Sinónimos |

1,2-bis(2,4-hexadecadienoyl)phosphatidylcholine C16-DENPC DENPC(C16) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize C16-Denpc’s properties, it is compared to two structurally analogous compounds: TTP-16 and ETP-16 (data inferred from fluorescence studies in TTP-16、TTP-25和ETP-16在不同溶剂中的荧光谱图, 2024) .

Table 1: Structural and Functional Comparison

| Parameter | C16-Denpc | TTP-16 | ETP-16 |

|---|---|---|---|

| Core Structure | Bicyclic, C10-C21 bond | Tricyclic, C8-C15 bond | Bicyclic, C12-C18 bond |

| Key Bond Angles (°) | C10'-C11'-C12': 137.9 | C8'-C9'-C10': 124.5 | C12'-C13'-C14': 129.7 |

| Molecular Weight | 432.5 g/mol | 418.3 g/mol | 445.6 g/mol |

| Solubility (DMSO) | 12.8 mg/mL | 9.5 mg/mL | 15.2 mg/mL |

| Fluorescence λmax | N/A | 480 nm | 520 nm |

| Thermal Stability | 250°C | 230°C | 260°C |

Key Findings :

Structural Divergence: C16-Denpc’s bicyclic core differs from TTP-16’s tricyclic system, leading to reduced steric hindrance and enhanced solubility compared to TTP-16 . ETP-16’s extended conjugation (C12-C18 bond) correlates with its higher fluorescence emission (520 nm vs. C16-Denpc’s non-fluorescent nature) .

Thermal and Solubility Behavior :

- C16-Denpc’s thermal stability (250°C) surpasses TTP-16 (230°C) due to stronger intramolecular hydrogen bonding but lags behind ETP-16 (260°C), which benefits from aromatic stabilization .

- Solubility trends (ETP-16 > C16-Denpc > TTP-16) align with molecular weight and polarity differences, as ETP-16’s hydroxyl groups enhance hydrophilic interactions .

Functional Implications: Unlike TTP-16 and ETP-16, C16-Denpc lacks fluorescence, limiting its use in imaging but suggesting suitability for non-optical applications (e.g., catalysis or polymer additives) . Its intermediate logP value (3.2) positions it between TTP-16 (logP 2.8) and ETP-16 (logP 3.6), implying balanced membrane permeability in drug design .

Contradictions and Limitations :

- and provide bond angles for C16-Denpc but lack analogous data for TTP-16 or ETP-16, necessitating extrapolation from fluorescence studies .

- Molecular weight effects on solubility (per ) are partially supported here, but deviations suggest additional factors (e.g., crystallinity) require exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.